molecular formula C17H25NO4S B2560426 Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034608-72-3

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2560426
CAS No.: 2034608-72-3
M. Wt: 339.45
InChI Key: JNOKZNKQUNAKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is an organic compound with the chemical formula C17H25NO4S It is known for its unique structural features, which include a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the piperidine carboxylate with isobutyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Benzyl sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate has found applications in several scientific domains:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Isobutyl 4-(phenylsulfonyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

    Isobutyl 4-(methylsulfonyl)piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a benzylsulfonyl group.

    Isobutyl 4-(ethylsulfonyl)piperidine-1-carboxylate: Features an ethylsulfonyl group.

Uniqueness: Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

2-methylpropyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-14(2)12-22-17(19)18-10-8-16(9-11-18)23(20,21)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKZNKQUNAKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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